Hexamethylenediamine sebacate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Crosslinking Agent: Hexamethylenediamine sebacate possesses both amine and carboxylic acid functional groups, which can potentially react with other molecules to form crosslinks. This property could be useful in developing new materials with specific properties, such as hydrogels for drug delivery or tissue engineering [].

Source

While there isn't a direct mention of Hexamethylenediamine Sebacate, this reference discusses diamines used as crosslinking agents:

- Biocompatibility Studies: The constituent parts of Hexamethylenediamine Sebacate (Hexamethylenediamine and Sebacic Acid) are known to have some biocompatibility. Research could investigate the overall biocompatibility of Hexamethylenediamine Sebacate for potential applications in medical devices or implants.

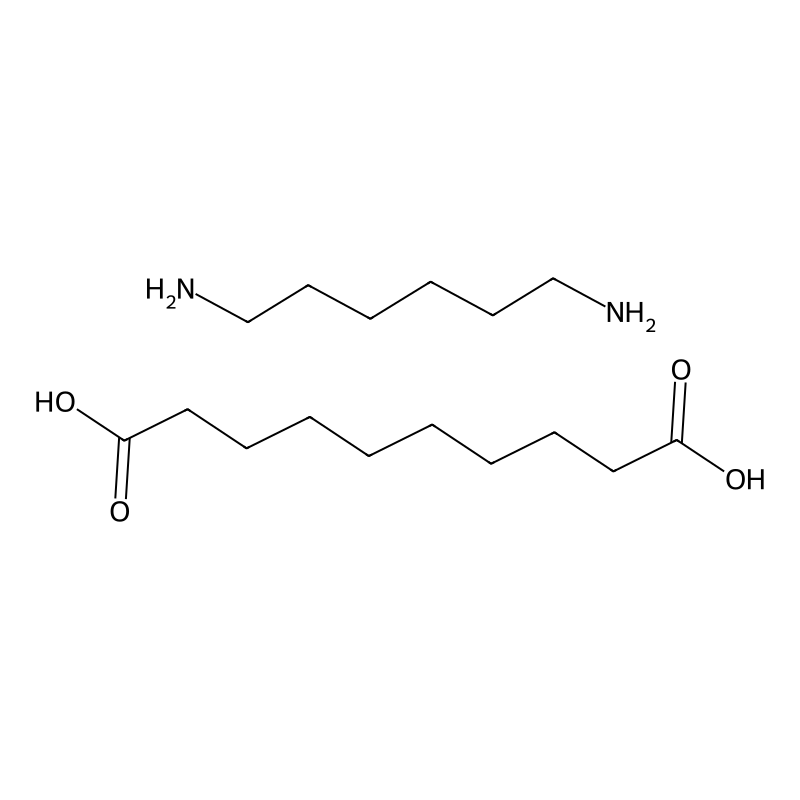

Hexamethylenediamine sebacate is a chemical compound formed through the reaction of hexamethylenediamine and sebacic acid. This compound is primarily utilized in the production of nylon and other polyamides, owing to its ability to create strong, durable polymers. Hexamethylenediamine sebacate possesses a high melting point and excellent mechanical properties, making it suitable for various industrial applications, including textiles and automotive components .

- Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions, often utilizing oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic environments.

- Reduction: Reduction reactions can convert hexamethylenediamine sebacate into its reduced forms, typically using hydrogen gas in the presence of metal catalysts such as palladium or nickel.

- Substitution: The amine groups in this compound can engage in nucleophilic substitution reactions, where other functional groups replace the amine groups, commonly involving reagents like alkyl halides or acyl chlorides under controlled conditions .

Hexamethylenediamine sebacate exhibits biocompatibility, making it a candidate for various biomedical applications. Its mechanical strength and stability allow it to be utilized in developing biomaterials and tissue engineering scaffolds. Research is ongoing into its potential use in drug delivery systems and medical devices due to its compatibility with biological systems .

The synthesis of hexamethylenediamine sebacate is primarily achieved through a polycondensation reaction between hexamethylenediamine and sebacic acid. This reaction typically occurs in a solvent-free environment at elevated temperatures (around 200-250°C) to facilitate water removal and drive the reaction towards completion. Catalysts may be employed to enhance the reaction rate and improve yield .

Hexamethylenediamine sebacate has diverse applications across various fields:

- Chemistry: Serves as a monomer in synthesizing polyamides and other polymers.

- Biology: Used in developing biomaterials for tissue engineering.

- Medicine: Investigated for drug delivery systems and medical devices due to its stability.

- Industry: Widely utilized in producing nylon 66, which finds applications in textiles, automotive parts, and consumer goods .

Research into the interactions of hexamethylenediamine sebacate focuses on its bonding capabilities with other molecules. The compound's amine groups can form strong hydrogen bonds and covalent bonds, facilitating stable polymer formation. This property is crucial for its application in creating high-performance materials that require durability and thermal stability .

Hexamethylenediamine sebacate can be compared with several similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Adipic Acid and Hexamethylenediamine | Used to produce nylon 66; differs in mechanical properties | Different polymer characteristics compared to hexamethylenediamine sebacate |

| 1,6-Diaminohexane | Another diamine used in polymer synthesis | Varies in reactivity and properties |

| Sebacoyl Chloride | A derivative of sebacic acid used in polyamide production | Different chemical reactivity |

Hexamethylenediamine sebacate stands out due to its unique combination of mechanical strength, thermal stability, and versatility across various applications, making it an invaluable compound in both research and industrial settings .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

6422-99-7

9011-52-3

Wikipedia

General Manufacturing Information

Decanedioic acid, polymer with 1,6-hexanediamine: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).